Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with a formyl group at the 3-position and a methyl substituent at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules. The aldehyde functionality offers reactivity for further derivatization, enabling the formation of Schiff bases, heterocyclic condensations, or reductive amination. Its rigid fused-ring system contributes to enhanced stability and potential binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for reproducible synthetic outcomes.
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
933752-89-7 structure
Product Name:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:933752-89-7
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869
Update Time:2025-06-12

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
    • SCHEMBL3707769
    • DTXSID50674518
    • AS-39590
    • MFCD09994344
    • CS-0081073
    • 933752-89-7
    • SY123370
    • Z1198268063
    • EN300-113243
    • AKOS006310413
    • DB-079546
    • 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
    • MDL: MFCD09994344
    • Inchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
    • InChI Key: DFECGQLPNSSUAQ-UHFFFAOYSA-N
    • SMILES: O=CC1N2C(C=CC(C)=C2)=NC=1

Computed Properties

  • Exact Mass: 160.06400
  • Monoisotopic Mass: 160.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.4A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.21
  • PSA: 34.37000
  • LogP: 1.45520

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Reference
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources
Rao, Changqing; Mai, Shaoyu; Song, Qiuling, Organic Letters, 2017, 19(18), 4726-4729

Production Method 2

Reaction Conditions
1.1 Reagents: Tempo ,  Iodine pentoxide Solvents: Acetonitrile ,  Water ;  2 h, 80 °C
Reference
Preparation of formyl-substituted imidazopyridines
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ;  14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles
Wang, Honggen; Wang, Yong; Liang, Dongdong; Liu, Lanying; Zhang, Jiancun; et al, Angewandte Chemie, 2011, 50(25), 5678-5681

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 120 °C
Reference
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen
Cao, Hua; Lei, Sai; Li, Naiying; Chen, Longbin; Liu, Jingyun; et al, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 100 °C
Reference
Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source
Xiang, Shijian; Chen, Huoji; Liu, Qiang, Tetrahedron Letters, 2016, 57(34), 3870-3872

Production Method 7

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ;  30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate ,  2155854-54-7 (MCM-41-supported) ;  12 h, 25 °C
1.3 Reagents: Water
Reference
Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines
Wei, Li; Yao, Fang; Yi, Feiyan; Cai, Mingzhong, Journal of Chemical Research, 2018, 42(7), 341-346

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,2′-Bipyridine ,  Cuprous iodide Solvents: Dichloromethane ;  12 h, rt
Reference
Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines
Cao, Hua; Liu, Xiaohang; Liao, Jinqiang; Huang, Jianping; Qiu, Huifang; et al, Journal of Organic Chemistry, 2014, 79(22), 11209-11214

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ;  neutralized
Reference
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines
Kusy, Damian; Maniukiewicz, Waldemar ; Blazewska, Katarzyna M., Tetrahedron Letters, 2019, 60(45),

Production Method 10

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Reference
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

Production Method 11

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, reflux
Reference
Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors
Gao, Guo-Rui; Liu, Jia-Li; Mei, De-Sheng; Ding, Jian; Meng, Ling-Hua; et al, Chinese Chemical Letters, 2015, 26(1), 118-120

Production Method 12

Reaction Conditions
Reference
Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines
Chen, Qi; Li, Huan-Qing; Chen, Zhao-Hua; Chen, Zu-Jia; Yang, Kai; et al, Current Chinese Science, 2023, 3(4), 309-319

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Suppliers

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(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):166.0
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Additional information on 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction to 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 933752-89-7)

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, identified by the chemical identifier CAS No. 933752-89-7, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic aldehyde derivative belongs to the imidazopyridine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde lies in its fused ring system, which consists of an imidazole ring linked to a pyridine ring, with a methyl substituent at the 6-position and a formyl group at the 3-position. Such structural features contribute to its reactivity and make it a valuable intermediate in synthetic chemistry.

The compound's chemical formula is C₉H₇NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the aldehyde group (–CHO) at the 3-position of the imidazopyridine core enhances its utility as a building block in organic synthesis. Specifically, this aldehyde functionality allows for further derivatization through condensation reactions with various nucleophiles, including amines and hydrazines, facilitating the synthesis of more complex molecules. This property is particularly advantageous in medicinal chemistry, where such intermediates are often employed to construct novel pharmacophores.

In recent years, 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde has been explored for its potential in multiple therapeutic areas. One of the most promising applications is in oncology research. Studies have indicated that imidazopyridine derivatives exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation and survival. The specific arrangement of atoms in 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde may interact with biological targets in ways that disrupt tumor growth mechanisms. For instance, preliminary computational studies suggest that this compound could bind to ATP-binding pockets of kinases, thereby inhibiting their activity. Such interactions are critical for developing small-molecule inhibitors that could serve as antitumor agents.

Furthermore, the compound has shown promise in antimicrobial research. The imidazopyridine scaffold is known to possess antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The formyl group in 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde may enhance its capacity to interact with microbial enzymes or cellular components, leading to reduced pathogenicity. This makes it a candidate for developing novel antibiotics or antifungal agents against resistant strains of bacteria or fungi.

The synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic reactions that typically begin with readily available precursors such as 2-amino benzaldehyde and methyl acetoacetate. The process often includes cyclization steps to form the imidazopyridine ring system followed by functional group transformations to introduce the methyl and aldehyde groups at appropriate positions. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde more accessible for research purposes.

From a pharmacokinetic perspective, understanding how 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is metabolized and excreted is crucial for optimizing its therapeutic potential. Initial studies suggest that this compound may undergo biotransformation via cytochrome P450 enzymes in vivo, leading to the formation of hydroxylated or carboxylic acid derivatives. These metabolites could influence the compound's efficacy and safety profile. Investigating these metabolic pathways will be essential for designing derivatives with improved pharmacokinetic properties.

The role of computational chemistry in studying 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. By simulating these interactions using software tools like AutoDock or Schrödinger Suite, scientists can identify key binding residues and optimize the compound's structure for better affinity and selectivity. Such virtual screening methods have significantly accelerated drug discovery pipelines by reducing the need for extensive experimental trials.

In conclusion,6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 933752-89-7) represents a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing molecules with potential therapeutic effects against cancer and infectious diseases. As research continues to uncover new biological activities associated with imidazopyridine derivatives,6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is likely to remain a key compound in drug development efforts worldwide.

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(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Purity:99%
Quantity:5g
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